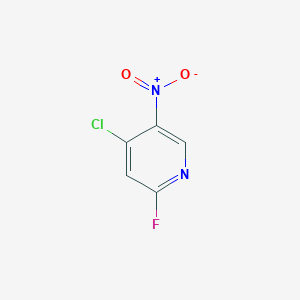![molecular formula C16H10BrN B13355468 3-Bromo-5H-benzo[b]carbazole](/img/structure/B13355468.png)
3-Bromo-5H-benzo[b]carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5H-benzo[b]carbazole is a brominated derivative of benzo[b]carbazole, a polycyclic aromatic hydrocarbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5H-benzo[b]carbazole typically involves the bromination of benzo[b]carbazole. One common method is the electrophilic aromatic substitution reaction, where benzo[b]carbazole is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality.
化学反応の分析
Types of Reactions
3-Bromo-5H-benzo[b]carbazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzo[b]carbazoles, while coupling reactions can produce extended aromatic systems.
科学的研究の応用
3-Bromo-5H-benzo[b]carbazole has several applications in scientific research:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electronic properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in anticancer and antiviral research.
Material Science: Utilized in the synthesis of novel polymers and materials with unique optical and electronic properties.
作用機序
The mechanism of action of 3-Bromo-5H-benzo[b]carbazole depends on its application. In organic electronics, its electronic properties facilitate charge transport and light emission. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved would depend on the specific context of its use.
類似化合物との比較
Similar Compounds
Benzo[b]carbazole: The parent compound without the bromine substitution.
3-Chloro-5H-benzo[b]carbazole: A chlorinated analogue with similar properties.
5H-benzo[b]carbazole: Another derivative with different substitution patterns.
Uniqueness
3-Bromo-5H-benzo[b]carbazole is unique due to the presence of the bromine atom, which can significantly alter its reactivity and properties compared to its non-brominated or differently substituted analogues. This makes it particularly valuable in applications requiring specific electronic or steric characteristics.
特性
分子式 |
C16H10BrN |
|---|---|
分子量 |
296.16 g/mol |
IUPAC名 |
3-bromo-5H-benzo[b]carbazole |
InChI |
InChI=1S/C16H10BrN/c17-12-5-6-13-14-7-10-3-1-2-4-11(10)8-15(14)18-16(13)9-12/h1-9,18H |
InChIキー |
JEYSPLWHVNAVDS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=C(N3)C=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


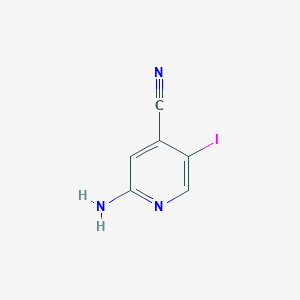
![tert-Butyl (6S)-7-amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13355388.png)
![6-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355390.png)
![2-((9H-Fluoren-9-yl)methyl) 7-(tert-butyl) (4S,7S,9aS)-4-amino-5-oxohexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-2,7(3H)-dicarboxylate](/img/structure/B13355403.png)
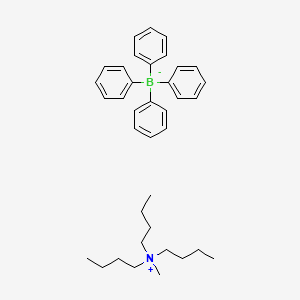
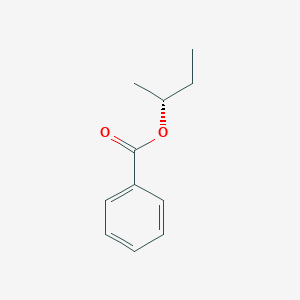
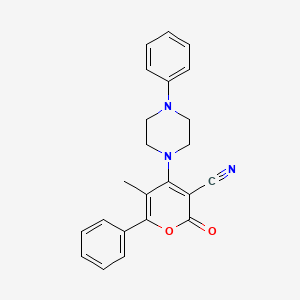
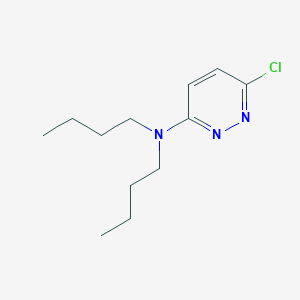
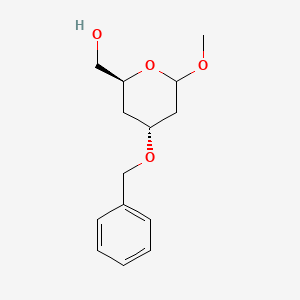
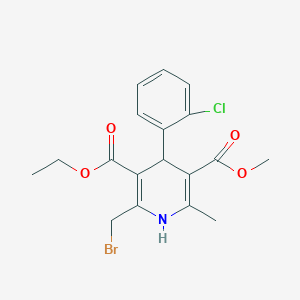
![4-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether](/img/structure/B13355435.png)

![tert-Butyl 6-fluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13355447.png)
